![molecular formula C18H17ClN4O2S3 B2928527 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide CAS No. 1040653-26-6](/img/no-structure.png)

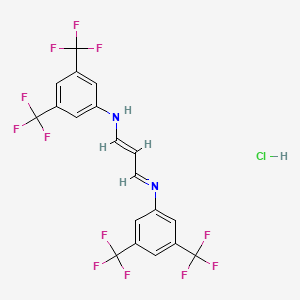

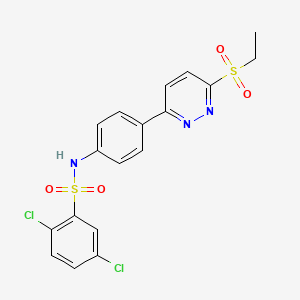

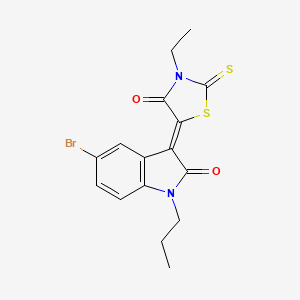

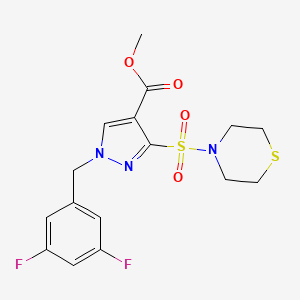

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- This compound is part of a broader class of chemicals involved in the synthesis of various heterocyclic compounds. For instance, Hassaneen et al. (2001) reported on the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines, showcasing the compound's role in the development of novel heterocyclic structures (Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001).

Biological Activity

- The compound falls under the category of thienopyrimidines, which have been explored for various biological activities. For example, Ghorab et al. (2006) synthesized derivatives of thieno[2,3-d]pyrimidine, investigating their potential as radioprotective and anticancer agents (Ghorab, M. et al., 2006).

- Similarly, Hafez and Abdel-Rhman B. A. El-Gazzar (2017) evaluated new thieno[3,2-d]pyrimidine derivatives for their antitumor activity, demonstrating the therapeutic potential of this chemical class (Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Chemotherapeutic Potential

- The compound's derivatives, particularly thienopyrimidines, have been investigated for their potential use in chemotherapy. Jeanneau‐Nicolle et al. (1992) prepared derivatives of thiazolo[3,2-a]pyrimidines, evaluating them as anti-inflammatory and antihypertensive agents (Jeanneau‐Nicolle et al., 1992).

Antimicrobial Properties

- Compounds in this category, such as thieno[3,2-d]pyrimidines, have shown promise as antimicrobial agents. This was illustrated by a study conducted by Essam Abdelghani et al. (2017), which synthesized and evaluated new pyrimidines and condensed pyrimidines for their antimicrobial activity (Essam Abdelghani et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been noted to interact with targets like tyrosine kinase and cyclin-dependent kinase (CDK4) .

Mode of Action

It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, undergo various transformations when heated under reflux with meona in buoh, transforming into different derivatives . These transformations involve the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Biochemical Pathways

Compounds of similar classes have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with N-cyclopentylamine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "N-cyclopentylamine" ], "Reaction": [ "4-chlorobenzaldehyde is reacted with thiourea in the presence of a catalyst to form 4-chloro-2-mercaptobenzimidazole.", "4-chloro-2-mercaptobenzimidazole is then reacted with ethyl acetoacetate in the presence of a base to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester.", "The ester is then hydrolyzed using an acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with N-cyclopentylamine in the presence of a coupling agent to form the final product, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide." ] } | |

Numéro CAS |

1040653-26-6 |

Formule moléculaire |

C18H17ClN4O2S3 |

Poids moléculaire |

452.99 |

Nom IUPAC |

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide |

InChI |

InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25) |

Clé InChI |

KNVUUYICRIXCSQ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)